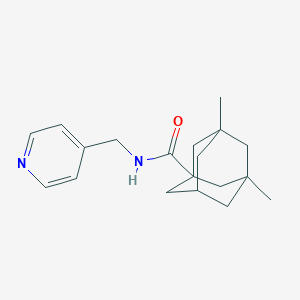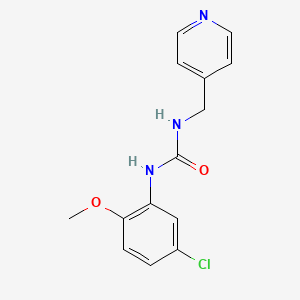
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a member of the aminoalkylindole family and is structurally similar to Δ9-tetrahydrocannabinol (THC), the main psychoactive compound found in marijuana. JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. This binding results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the feelings of euphoria and relaxation that are associated with marijuana use.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects on the body. These include the activation of the CB1 receptor, which leads to the release of neurotransmitters such as dopamine and serotonin. 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of the endocannabinoid system at very low concentrations. It is also stable and easy to store, which makes it a convenient compound to work with. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is also highly lipophilic, which means that it can accumulate in fatty tissues and lead to long-term effects that are difficult to study.
Orientations Futures
There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its effects on the body. One area of research is the development of new synthetic cannabinoids that are more potent and selective for specific receptors in the endocannabinoid system. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Lastly, researchers are exploring the use of synthetic cannabinoids in the treatment of various medical conditions, including pain, anxiety, and cancer.
Méthodes De Synthèse
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a variety of methods, including the condensation of 2,3-dimethylphenol with naphthalene-1-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 2,3-dimethylphenol with cyclohexanone in the presence of a Lewis acid catalyst, followed by the reduction of the resulting ketone with lithium aluminum hydride.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been used in a variety of scientific studies to investigate the endocannabinoid system and its effects on the body. One study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of THC. Another study found that 2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-12-8-7-11-17(13(12)2)22-14(3)18(21)19(4)15-9-5-6-10-16(15)20/h7-8,11,14-16,20H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKADRLGZUWMIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)

![1-(2-furylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5309360.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)

![8-[(3-chloro-2-buten-1-yl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5309389.png)
![2-(2-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5309393.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309404.png)
![4-(cyclopropylmethyl)-1-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5309407.png)
